6-ブロモ-5-フルオロニコチン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-bromo-5-fluoronicotinate” is a useful intermediate for pharmaceutical and organic synthesis .

Molecular Structure Analysis

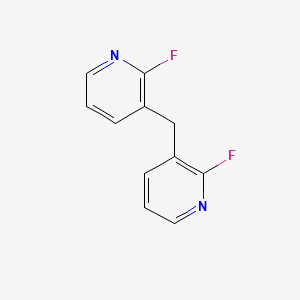

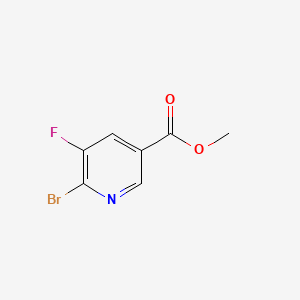

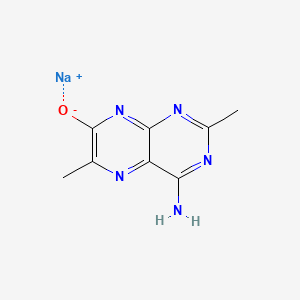

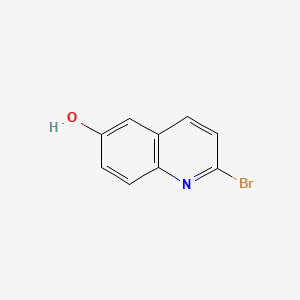

The molecular formula of “Methyl 6-bromo-5-fluoronicotinate” is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 and the InChI key is PXHKAVXJQLVUBI-UHFFFAOYSA-N . The canonical SMILES structure is COC(=O)C1=CC(=C(N=C1)Br)F .Physical And Chemical Properties Analysis

“Methyl 6-bromo-5-fluoronicotinate” has a molecular weight of 234.02 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass is 232.94877 g/mol . The topological polar surface area is 39.2 Ų . It has 12 heavy atoms . The complexity of the molecule is 179 .科学的研究の応用

医薬品合成の中間体

“6-ブロモ-5-フルオロニコチン酸メチル”は、さまざまな医薬品化合物の合成における中間体として頻繁に使用されます . そのユニークな構造により、より大きな分子構造に組み込むことができ、潜在的に新しい医薬品候補につながります。

有機合成

この化合物は、有機合成における有用な中間体としても役立ちます . 有機合成とは、通常は化学反応を用いて、より小さな分子を結合させることで、複雑な有機分子を構築する方法です。

材料科学研究

材料科学の分野では、“6-ブロモ-5-フルオロニコチン酸メチル”は、新しい材料の開発に使用される可能性があります . そのユニークな化学的性質は、新しい特性を持つ材料の開発に貢献する可能性があります。

化学合成

“6-ブロモ-5-フルオロニコチン酸メチル”は、化学合成プロセスで使用できます . ブロムとフッ素原子は、ハロゲン交換やその他の変換を含む反応に役立つ化合物になります。

クロマトグラフィー研究

この化合物は、クロマトグラフィーを含む研究で使用される可能性があります . クロマトグラフィーは、混合物を分離するために使用される技術であり、この化合物は、そのような研究における標準またはトレーサーとして使用される可能性があります。

生化学的設定

“6-ブロモ-5-フルオロニコチン酸メチル”は、生化学的設定における潜在的な用途を含む、より大きな足場を調製するための構成要素として適用できます . これには、生物システムの研究や生物活性化合物の開発が含まれる場合があります。

作用機序

Target of Action

Methyl 6-bromo-5-fluoronicotinate is a chemical compound used in pharmaceutical and organic synthesis . It’s often the case with such compounds that their targets are discovered during the process of drug discovery and development.

Biochemical Pathways

Given its use in pharmaceutical and organic synthesis, it’s likely that it may be involved in various biochemical reactions, potentially serving as a precursor or an intermediate in these pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Methyl 6-bromo-5-fluoronicotinate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

実験室実験の利点と制限

Methyl 6-bromo-5-fluoronicotinate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of Methyl 6-bromo-5-fluoronicotinate is its low cost and ease of synthesis. In addition, the compound is relatively non-toxic, and has been found to be a weak inhibitor of acetylcholinesterase. However, Methyl 6-bromo-5-fluoronicotinate is not very soluble in water, and is not very stable in the presence of light or air.

将来の方向性

Methyl 6-bromo-5-fluoronicotinate has a wide range of potential applications, and there are a number of potential future directions for research. One potential direction is the development of new catalysts based on Methyl 6-bromo-5-fluoronicotinate. In addition, Methyl 6-bromo-5-fluoronicotinate could be used in the synthesis of new biologically active compounds, or as a reagent for the synthesis of peptides. Another potential direction is the investigation of the biochemical and physiological effects of Methyl 6-bromo-5-fluoronicotinate, as well as the development of new methods for the synthesis of this compound.

合成法

Methyl 6-bromo-5-fluoronicotinate can be synthesized by several methods. The most common method is the reaction of methyl 6-bromonicotinate with potassium fluoride in the presence of an acid catalyst. This reaction yields a product that is 90-95% pure. Another method for synthesizing Methyl 6-bromo-5-fluoronicotinate is the reaction of methyl 6-bromonicotinate with sodium fluoride in the presence of a base catalyst. This method yields a product that is 97-99% pure.

Safety and Hazards

“Methyl 6-bromo-5-fluoronicotinate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, including gloves, safety glasses, and dust respirator, is recommended .

特性

IUPAC Name |

methyl 6-bromo-5-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHKAVXJQLVUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673235 |

Source

|

| Record name | Methyl 6-bromo-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214336-88-5 |

Source

|

| Record name | Methyl 6-bromo-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-bromo-5-fluoronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)

![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)

![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)